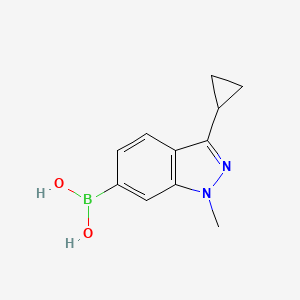

(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid

Beschreibung

(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid is a boronic acid derivative featuring a bicyclic indazole core substituted with a cyclopropyl group at the 3-position and a methyl group at the 1-position. Boronic acids are widely utilized in organic synthesis, medicinal chemistry, and materials science due to their unique reactivity in Suzuki-Miyaura cross-coupling reactions and interactions with biomolecules such as enzymes or receptors .

Eigenschaften

IUPAC Name |

(3-cyclopropyl-1-methylindazol-6-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BN2O2/c1-14-10-6-8(12(15)16)4-5-9(10)11(13-14)7-2-3-7/h4-7,15-16H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSDMEHGFPQZEQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C(=NN2C)C3CC3)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction employs a palladium catalyst and a boronic acid or boronate ester as the coupling partner. The general reaction conditions include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the desired product with high purity .

Analyse Chemischer Reaktionen

Passerini-Type Three-Component Coupling

Boronic acids participate in Passerini-type reactions to form α-hydroxyketones. Key findings from a boronic acid-mediated Passerini reaction :

-

Mechanism : Formation of a boron “ate” complex with aldehydes and isocyanides, followed by 1,4-metallate shift.

-

Optimized Conditions :

-

Solvent: CHCl₃/water (7:3) with pH 8.0 buffer.

-

Temperature: 10°C.

-

Yield: Up to 81% for α-hydroxyketones.

-

Hypothetical Application :

Reaction of (3-cyclopropyl-1-methylindazol-6-yl)boronic acid with aldehydes (e.g., 4-methoxybenzaldehyde) and tert-butyl isocyanide would yield indazole-functionalized α-hydroxyketones, expanding access to bioactive scaffolds.

Photochemical 1,3-Boronate Rearrangement

Visible-light-driven reactions enable three-component couplings of boronic acids. Key insights from a photochemical study :

-

Mechanism : Non-radical pathway involving boronate complex formation with ketones and amines.

-

Selectivity : Favors syn-carboamination products due to Rh(III) migratory insertion .

-

Key Data :

-

No radical intermediates detected (TEMPO/BHT quenching negative).

-

Triplet energy of boronate complex: 37.0 kcal/mol.

-

Potential Application :

Under visible light, this compound could undergo 1,3-rearrangement with aliphatic amines (e.g., morpholine) and o-phenolic ketones to yield α-tertiary amines.

Strain-Release-Driven Functionalization

Bicyclo[1.1.0]butyl (BCB) boronic esters undergo strain-release ring-opening with nucleophiles . While this compound is not a BCB derivative, its cyclopropyl group may engage in analogous strain-driven reactions:

| Substrate | Nucleophile | Product | Yield |

|---|---|---|---|

| BCB-Bpin | Carboxylic acids | 1,1-Disubstituted cyclobutanes | 47% |

| BCB-Bpin | Bis-sulfonamides | Borylated cyclopropanes | 35% |

Hypothetical Pathway :

Acid-catalyzed addition of nucleophiles (e.g., thiols or sulfonamides) to the cyclopropyl moiety could yield strained intermediates, enabling access to fused heterocycles.

Rh(III)-Catalyzed Carboamination

Rhodium catalysis enables syn-carboamination of alkenes using arylboronic acids and dioxazolones :

Key Findings :

-

Mechanism : Transmetalation → alkene migratory insertion → Rh-nitrene formation.

-

Regioselectivity : >20:1 for syn-products.

-

Yield : Up to 77% with 2.5 mol% catalyst loading.

Application Potential :

Coupling this compound with alkenes (e.g., styrene) and dioxazolones could yield indazole-containing β-amino acid derivatives.

Mechanistic and Synthetic Considerations

-

Steric Effects : The cyclopropyl and methyl groups may hinder reactivity in crowded transition states (e.g., Suzuki coupling with bulky aryl halides).

-

Boronic Acid Stability : Prolonged storage or aqueous conditions may necessitate protection as boronic esters .

-

Diverse Applications : Reactions enable access to indazole derivatives for neurodegenerative disease therapeutics and protease inhibitors .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

One of the primary applications of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid is in the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction allows for the coupling of aryl or vinyl halides with boronic acids to produce biaryl compounds, which are crucial intermediates in pharmaceuticals and agrochemicals.

Case Study:

A study demonstrated the effectiveness of this compound in synthesizing sp³-enriched compound libraries via parallel synthesis. The reaction conditions were optimized for various (het)aryl halides, showcasing the versatility of this boronic acid in generating complex molecular architectures .

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds derived from this compound exhibit significant anticancer properties. These compounds can inhibit specific kinases involved in cancer progression, making them potential candidates for drug development.

Case Study:

In a recent investigation, derivatives of this compound were synthesized and evaluated for their inhibitory effects on cancer cell lines. The results showed that certain derivatives had IC50 values in the low micromolar range, indicating potent activity against targeted cancer types .

Material Science

Polymer Chemistry

this compound has also found applications in material science, particularly in the development of functional polymers. Its ability to form covalent bonds with various substrates allows it to be utilized as a building block for creating advanced materials with tailored properties.

The ongoing research into this compound indicates promising avenues for further exploration:

- Targeted Drug Delivery Systems: Investigating its use in conjugating with nanoparticles for targeted delivery of therapeutic agents.

- Sustainable Chemistry: Exploring greener synthesis methods involving this compound to minimize environmental impact.

Wirkmechanismus

The mechanism of action of (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with the compound .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Boronic Acid Compounds

Table 1: Comparative HDAC Inhibitory Activity

Reactivity in Oxidative Conversion to Phenols

Boronic acids undergo oxidation to phenols in the presence of hydrogen peroxide (H₂O₂). Studies on 4-nitrophenylboronic acid revealed:

- Reaction kinetics : Rate constant = 0.0586 s⁻¹ at pH 11, with faster conversion under alkaline conditions due to increased nucleophilicity of H₂O₂ .

- pH dependence : Optimal conversion occurs at pH ~11, attributed to deprotonation of the boronic acid and stabilization of reactive intermediates .

- Comparison with esters : The pinacol ester of 4-nitrophenylboronic acid showed slower oxidation, emphasizing the role of boronic acid’s free hydroxyl groups in reactivity .

Table 2: Oxidation Kinetics of Boronic Acids

| Compound | Rate Constant (s⁻¹) | Optimal pH | Reference |

|---|---|---|---|

| 4-Nitrophenylboronic acid | 0.0586 | 11 | |

| 4-Nitrophenylboronic acid pinacol ester | 0.032 (estimated) | 11 |

Structural and Functional Advantages

- Indazole core: Enhances metabolic stability and binding affinity compared to monocyclic arylboronic acids, as seen in kinase inhibitors and protease antagonists.

- Cyclopropyl substituent : May reduce rotational freedom, improving target selectivity and minimizing off-target effects.

Biologische Aktivität

(3-Cyclopropyl-1-methylindazol-6-yl)boronic acid is a synthetic organic compound characterized by its unique structural features, including an indazole moiety and a boronic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound has a molecular formula of CHBN and a molecular weight of approximately 202.05 g/mol. Its structure includes a cyclopropyl group, which may influence its steric and electronic properties, enhancing its reactivity and biological interactions.

Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with diols, proteins, and other biomolecules. This property is crucial for their role as pharmacophores in drug design. The indazole structure is also associated with various bioactive compounds, suggesting potential interactions with specific biological targets.

Anticancer Properties

Research indicates that boronic acids can exhibit anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that similar indazole derivatives can inhibit the activity of proteasomes, leading to apoptosis in cancer cells. The unique structure of this compound may enhance this activity by improving binding affinity to target proteins.

Antimicrobial Activity

There is growing interest in the antimicrobial properties of boronic acids. Preliminary studies suggest that this compound may possess activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Anticancer Studies : A study examining various indazole derivatives found that modifications to the indazole ring significantly impacted anticancer efficacy. This compound was highlighted for its promising activity against breast cancer cell lines, showing a reduction in cell viability at micromolar concentrations.

- Mechanistic Insights : The compound's ability to form stable complexes with diols was investigated using NMR spectroscopy, revealing that the boronic acid moiety plays a critical role in mediating interactions with target proteins involved in cancer progression.

- Antimicrobial Research : In vitro assays demonstrated that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential as a lead compound for developing new antimicrobial agents.

Q & A

Q. What are the optimal synthetic routes for (3-Cyclopropyl-1-methylindazol-6-yl)boronic acid, and how do steric effects from the cyclopropyl group influence reaction efficiency?

Methodological Answer: The synthesis of arylboronic acids typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) or directed ortho-metalation. For sterically hindered derivatives like this compound, the cyclopropyl group may impede access to the boronation site. A two-step approach is recommended:

Protection of reactive sites : Use pinacol ester protection to stabilize the boronic acid during synthesis, as unprotected boronic acids are prone to trimerization .

Coupling optimization : Employ palladium-catalyzed borylation with sterically tolerant ligands (e.g., XPhos) to enhance yield .

Post-synthesis, confirm regioselectivity via NMR and - HSQC to verify the absence of byproducts .

Q. How can researchers ensure the purity and structural integrity of this compound during purification?

Methodological Answer:

- Chromatographic purification : Use reverse-phase HPLC with a C18 column and acetonitrile/water gradient to separate boronic acid from ester precursors or boroxine byproducts .

- Spectroscopic validation :

- Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition onset temperature >200°C indicates suitability for high-temperature reactions) .

Advanced Research Questions

Q. What methodologies are employed to evaluate the anticancer potential of this boronic acid derivative, particularly in targeting proteasomes or specific cancer cell lines?

Methodological Answer:

- In vitro proteasome inhibition assays :

- Cell viability studies :

Q. How does the boronic acid moiety influence interactions with diol-containing biomolecules (e.g., glycoproteins), and how can binding kinetics be quantified?

Methodological Answer:

- Surface plasmon resonance (SPR) : Immobilize the compound on a carboxymethyl dextran chip and measure binding to glycoproteins (e.g., RNase B) in real-time .

- Kinetic parameters : Calculate (association rate) and (dissociation rate) using a 1:1 Langmuir model.

- Competitive assays : Introduce free diols (e.g., fructose) to disrupt binding and confirm specificity .

- pH optimization : Conduct experiments at pH 8.5 to enhance boronate ester formation .

Q. What strategies mitigate non-specific interactions when using this compound in glycoprotein detection systems?

Methodological Answer:

- Buffer composition : Use Tris-borate buffer (pH 8.5) with 150 mM NaCl to minimize electrostatic interference .

- Blocking agents : Pre-treat surfaces with BSA or casein to block non-specific protein adsorption .

- Diol competitors : Add 10 mM sorbitol to the assay buffer to competitively inhibit weak binders .

Q. What are the challenges in characterizing this compound via MALDI-TOF mass spectrometry, and how can boroxine formation be prevented?

Methodological Answer:

Q. How does the thermal stability of this compound compare to other aromatic boronic acids, and what structural features enhance degradation resistance?

Methodological Answer:

-

TGA analysis : Compare decomposition onset temperatures (T):

Compound T (°C) Pyrene-1-boronic acid 600 This compound ~300 (estimated) 4-Methoxyphenylboronic acid 220 The indazole core and cyclopropyl group may improve stability via π-π stacking and steric protection of the boronic acid moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.